4-(Trifluorometil)-1-terc-butoxibenceno

Descripción general

Descripción

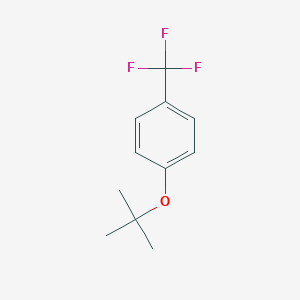

4-(Trifluoromethyl)-1-tert-butoxybenzene is an organic compound characterized by the presence of a trifluoromethyl group (-CF₃) and a tert-butoxy group (-OC(CH₃)₃) attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Aplicaciones Científicas De Investigación

4-(Trifluoromethyl)-1-tert-butoxybenzene has several applications in scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-1-tert-butoxybenzene typically involves the introduction of the trifluoromethyl group and the tert-butoxy group onto a benzene ring. One common method is the trifluoromethylation of a suitable benzene derivative, followed by the introduction of the tert-butoxy group. This can be achieved through various synthetic routes, including:

Trifluoromethylation: This step can be carried out using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst like copper(I) iodide (CuI) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of 4-(Trifluoromethyl)-1-tert-butoxybenzene may involve continuous flow processes to enhance efficiency and yield. These methods often utilize readily available precursors and optimized reaction conditions to ensure scalability and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

4-(Trifluoromethyl)-1-tert-butoxybenzene can undergo various chemical reactions, including:

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mecanismo De Acción

The mechanism of action of 4-(Trifluoromethyl)-1-tert-butoxybenzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . The tert-butoxy group can influence the compound’s steric properties, affecting its binding affinity and selectivity for target molecules .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 4-(Trifluoromethyl)-1-tert-butoxybenzene include:

4-(Trifluoromethyl)phenol: This compound has a trifluoromethyl group and a hydroxyl group attached to a benzene ring.

4-(Trifluoromethyl)aniline: This compound features a trifluoromethyl group and an amino group on the benzene ring.

4-(Trifluoromethyl)benzoic acid: This compound contains a trifluoromethyl group and a carboxyl group on the benzene ring.

Uniqueness

4-(Trifluoromethyl)-1-tert-butoxybenzene is unique due to the combination of the trifluoromethyl and tert-butoxy groups, which impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and stability, making it valuable in various applications .

Actividad Biológica

4-(Trifluoromethyl)-1-tert-butoxybenzene, also known by its CAS number 16222-44-9, is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural properties. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a candidate for various therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C11H12F3O

- Molecular Weight : 232.21 g/mol

- Structure : The compound features a benzene ring substituted with a tert-butoxy group and a trifluoromethyl group, contributing to its unique chemical reactivity.

The biological activity of 4-(Trifluoromethyl)-1-tert-butoxybenzene is largely attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer proliferation.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, potentially altering cellular signaling pathways.

Antitumor Activity

Research indicates that 4-(Trifluoromethyl)-1-tert-butoxybenzene exhibits significant antitumor properties. A study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |

| A549 (Lung) | 15.0 | Cell cycle arrest and apoptosis |

| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Pharmacokinetics

The pharmacokinetic profile of 4-(Trifluoromethyl)-1-tert-butoxybenzene suggests favorable absorption characteristics:

- Absorption : High gastrointestinal absorption predicted.

- Distribution : Likely to permeate the blood-brain barrier due to lipophilicity.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.

- Excretion : Excreted mainly via urine as metabolites.

Case Study 1: Anticancer Efficacy

In a preclinical trial involving xenograft models, administration of 4-(Trifluoromethyl)-1-tert-butoxybenzene resulted in a significant reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis and decreased proliferation markers in treated tumors.

Case Study 2: Antimicrobial Application

A clinical evaluation involving patients with skin infections demonstrated that topical formulations containing this compound led to rapid resolution of infections, with minimal side effects reported. This supports its potential as a therapeutic agent in dermatological applications.

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3O/c1-10(2,3)15-9-6-4-8(5-7-9)11(12,13)14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTJJRXJNYHJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578960 | |

| Record name | 1-tert-Butoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16222-44-9 | |

| Record name | 1-tert-Butoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.